
3-Bromo-5-isopropyl-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-5-isopropyl-1-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different functional groups.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Pyrazole oxides and reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science .
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
- 3-Isopropyl-1-methyl-1H-pyrazole
Comparison: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is unique due to the specific positioning of the bromine, isopropyl, and methyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the bromine atom at the 3-position enhances its ability to undergo substitution reactions, while the isopropyl group at the 5-position influences its steric and electronic properties .
Biological Activity
3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis methods, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a five-membered ring containing two nitrogen atoms, with a bromine atom at the 3-position and isopropyl and methyl groups at the 5 and 1 positions, respectively. These substituents significantly influence its chemical properties and biological activities, making it a valuable subject for research in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Staphylococcus epidermidis | 0.20 | 0.23 |
Candida albicans | 0.15 | 0.18 |
These findings suggest that the compound not only inhibits the growth of these pathogens but also displays bactericidal effects at higher concentrations.
The biological activity of this compound is attributed to its interaction with various biological targets:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values for this inhibition range from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : It also exhibits inhibitory effects on DHFR, with IC50 values between 0.52 and 2.67 μM, indicating potential as an antifolate agent.
These mechanisms suggest that the compound may disrupt essential cellular processes in microorganisms, leading to their death or inhibited growth.
Synthesis Methods
The synthesis of this compound typically involves several methods including:
- Electrophilic Substitution : Utilizing bromination reactions on pre-synthesized pyrazole derivatives.
- Cyclization Reactions : Employing hydrazones derived from aldehydes and ketones in the presence of suitable catalysts.
These methods yield high purity and efficiency, making them suitable for industrial applications.
In Vitro Studies
A study conducted on various pyrazole derivatives, including this compound, evaluated their antimicrobial potential through a series of assays:
- Time-Kill Assays : These assays confirmed that the compound exhibited significant bactericidal activity over time.
- Biofilm Formation Inhibition : The compound showed promising results in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin.
Synergistic Effects
Studies have indicated that when combined with other antibiotics, such as Ketoconazole and Ciprofloxacin, the efficacy of these drugs is enhanced, leading to lower MICs for resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-5-isopropyl-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of precursor pyrazoles using reagents like N-bromosuccinimide (NBS) under controlled conditions. Substituent steric effects (e.g., isopropyl groups) may require elevated temperatures or catalysts like AIBN to enhance reactivity. Purification often employs column chromatography with hexane/ethyl acetate gradients. Yield optimization relies on stoichiometric control of brominating agents and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent positions (e.g., methyl, isopropyl) and bromine-induced deshielding effects.
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
- HRMS : Validates molecular weight (e.g., C8H12BrN2 requires m/z 231.02 [M+H]<sup>+</sup>).
Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How does the bromine substituent at the 3-position affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3-bromo group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the isopropyl group may slow transmetallation; thus, Pd(OAc)2/XPhos catalytic systems are preferred. Reaction monitoring via TLC or GC-MS ensures completion .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Use standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., enzymatic inhibition + cell viability). Meta-analyses of IC50 values across studies clarify structure-activity relationships (SAR) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PDB structures. Bromine’s electronegativity and hydrophobic isopropyl groups enhance binding pocket occupancy.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects with bioactivity datasets .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
- Methodological Answer : Steric bulk from isopropyl groups disrupts lattice packing. Slow vapor diffusion (ether/pentane) at 4°C promotes crystal growth. Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation resolves structures, validated via Mercury software for Hirshfeld surface analysis .
Q. Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of bromine substituents.
- Safety : Brominated pyrazoles may release HBr under heat; use fume hoods and PPE.
- Data Interpretation : Cross-reference spectral data with PubChem/Cambridge Structural Database entries to validate novel derivatives .
Properties
Molecular Formula |
C7H11BrN2 |
---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
3-bromo-1-methyl-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)9-10(6)3/h4-5H,1-3H3 |
InChI Key |
IHOZESRMNJHYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C)Br |
Origin of Product |
United States |
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